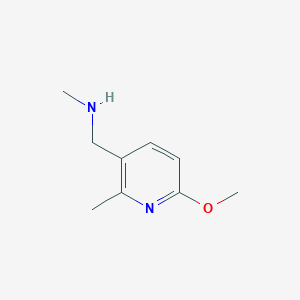
1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C9H14N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine typically involves several stepsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reagents and conditions used in each reaction .
Scientific Research Applications
1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets within biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits .
Comparison with Similar Compounds
1-(6-Methoxy-2-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(6-Methoxy-2-methylpyridin-3-yl)ethan-1-amine: This compound has a similar structure but differs in the presence of an ethyl group instead of a methyl group.
1-(6-Methoxy-2-methylpyridin-3-yl)-2-methylpropan-1-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(6-methoxy-2-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2O/c1-7-8(6-10-2)4-5-9(11-7)12-3/h4-5,10H,6H2,1-3H3 |
InChI Key |
MHZLBXNZYQKVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















